2-methyl-1H-imidazo[4,5-b]pyridine
CAS No.: 1060817-38-0; 68175-07-5
Cat. No.: VC5383702
Molecular Formula: C7H7N3
Molecular Weight: 133.154
* For research use only. Not for human or veterinary use.
![2-methyl-1H-imidazo[4,5-b]pyridine - 1060817-38-0; 68175-07-5](/images/structure/VC5383702.png)
Specification
CAS No. | 1060817-38-0; 68175-07-5 |
---|---|
Molecular Formula | C7H7N3 |
Molecular Weight | 133.154 |
IUPAC Name | 2-methyl-1H-imidazo[4,5-b]pyridine |
Standard InChI | InChI=1S/C7H7N3/c1-5-9-6-3-2-4-8-7(6)10-5/h2-4H,1H3,(H,8,9,10) |
Standard InChI Key | FZESPVBONPPRAW-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(N1)C=CC=N2 |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The core structure consists of a pyridine ring fused with an imidazole moiety at the [4,5-b] position, with a methyl group substituent at the 2-position of the imidazole ring (Figure 1). X-ray crystallographic analyses of analogous imidazo[4,5-b]pyridines reveal planar geometries that facilitate π-π stacking interactions in biological systems . The methyl group induces steric effects that modulate electron density distribution, influencing both reactivity and binding affinity .
Physical Properties
Key physicochemical parameters include:
Property | Value |
---|---|
Molecular Weight | 133.15 g/mol |
Melting Point | 189–190°C |
Boiling Point | 256°C |
LogP | 1.27 |
Polar Surface Area | 41.57 Ų |
These properties suggest moderate hydrophobicity, enabling membrane permeability in biological contexts while retaining water solubility for synthetic manipulations .
Synthetic Methodologies
One-Pot Tandem Synthesis
A metal-free approach utilizes 2-amino-3-nitropyridine derivatives condensed with aldehydes in H₂O-isopropanol (IPA) solvent systems. Zn-mediated reduction of nitro intermediates precedes cyclization, achieving yields exceeding 85% for 2-aryl-3-alkyl variants . The aqueous-organic biphasic system enhances reaction efficiency by stabilizing charged intermediates while enabling facile product isolation .
Multi-Step Functionalization
Alternative routes begin with 5,5-diaminopyridine-3-ol, undergoing sequential:
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Nitro group introduction via nitration at position 6
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Cyclocondensation with trimethylorthoformate to form the imidazole ring
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Methylation using methyl iodide under basic conditions
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Nitro reduction with sodium dithionite for bioactive derivatives .
This pathway allows precise control over substitution patterns, critical for structure-activity relationship (SAR) studies .
Pharmacological Applications
Anticancer Activity
Imidazo[4,5-b]pyridines inhibit cyclin-dependent kinase 2 (CDK2) and Aurora B kinase at sub-micromolar concentrations. Derivatives bearing 4-nitrophenoxy groups at position 6 demonstrate enhanced potency, with compound 5g (6-(4-nitrophenoxy)-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine) showing MIC = 0.5 μmol/L against Mycobacterium tuberculosis H37Rv through DprE1 enzyme inhibition . Molecular docking reveals hydrogen bonding with Val135 and hydrophobic interactions in the kinase ATP-binding pocket .
Antimicrobial Properties
Structure-activity analyses identify critical substituent effects:
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Electron-withdrawing groups (e.g., -NO₂, -Cl) at position 2 improve Gram-positive bacterial inhibition
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Methyl substitution at position 3 enhances stability against cytochrome P450 metabolism
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4-Nitrophenoxy moieties increase membrane penetration in mycobacterial species .
Notably, 2-methyl derivatives exhibit reduced hepatotoxicity compared to bulkier aryl-substituted analogues .
Antifungal Efficacy
Against Puccinia polysora, 2-methyl-1H-imidazo[4,5-b]pyridine derivatives achieve EC₅₀ values comparable to tebuconazole (4.00 mg/L). The methyl group’s electron-donating effect likely stabilizes transition states during ergosterol biosynthesis inhibition .
Materials Science Applications
Corrosion Inhibition
Quantum chemical calculations (DFT/B3LYP-6-31G) for 6-bromo-2-methyl derivatives reveal:
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HOMO (-6.30 eV) localized on pyridine nitrogen, facilitating donor-acceptor interactions
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LUMO (-1.14 eV) associated with imidazole π* orbitals, enabling metal surface adsorption
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Inhibition efficiency of 92% for mild steel in 1M HCl via formation of Fe-N coordinate bonds .
The methyl group increases molecular planarity, enhancing surface coverage on metallic substrates .
Structure-Activity Relationships
Critical structural determinants include:
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Position 2 substituents: Methyl groups improve metabolic stability but reduce antibacterial potency vs. halogenated aryl groups
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Position 6 modifications: Nitrophenoxy groups enhance tuberculosis inhibition through nitroreductase activation
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N3 alkylation: Propyl/butyl chains increase logP values, improving blood-brain barrier penetration for CNS targets .
Future Directions
Emerging applications warrant further exploration:
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Photodynamic therapy: π-Conjugated systems for singlet oxygen generation
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Metal-organic frameworks (MOFs): Nitrogen-rich ligands for gas storage
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Antiviral agents: Targeting SARS-CoV-2 main protease via His41 interactions.
Synthetic innovations like flow chemistry and enzymatic catalysis could overcome current yield limitations in large-scale production .
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